Phenyl methacrylate

Thermal Properties Polymer Physics Glass Transition

Sourcing a monomer that delivers both high refractive index and high Tg without polymer blend phase separation is challenging. Phenyl methacrylate directly addresses this with a unique aromatic ester structure. • Tg 110°C - 56°C higher than poly(benzyl methacrylate), enabling high-temperature optical applications. • n20/D 1.512 - high refractive index for advanced optical components. • rPhMA = 4.49 with NVP - enables block-like copolymer architectures for drug delivery & surface-active polymers. • Positive e-beam resist with higher sensitivity than PMMA, balancing resolution and throughput.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 2177-70-0
Cat. No. B1216873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl methacrylate
CAS2177-70-0
Synonymsphenyl methacrylate
phenylmethacrylate
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=CC=CC=C1
InChIInChI=1S/C10H10O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-7H,1H2,2H3
InChIKeyQIWKUEJZZCOPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Methacrylate Baseline Properties & Data


Phenyl methacrylate (CAS 2177-70-0) is an aromatic methacrylate ester (molecular weight: 162.19 g/mol, C10H10O2) . It is a clear, colorless to light yellow liquid with a melting point of 17°C, boiling point of 198°C, density of 1.052 g/mL at 25°C, and a refractive index (n20/D) of 1.512 . As a monomer, it is characterized by its hydrophobic nature and is stabilized for storage with inhibitors such as BHT or MEHQ . Its primary utility lies in the synthesis of specialty polymers, where its rigid aromatic phenyl group imparts distinct thermal and optical properties compared to its aliphatic or less rigid aromatic analogs .

Why Phenyl Methacrylate Substitution Fails


While phenyl methacrylate belongs to the broader methacrylate monomer family, its rigid, planar aromatic ring directly influences the properties of the resulting polymer in ways that cannot be replicated by aliphatic or even other aryl methacrylates. Simply substituting with a more common or less expensive monomer like methyl methacrylate (MMA) or benzyl methacrylate (BMA) will fail to deliver the required combination of high glass transition temperature (Tg) and specific optical and miscibility characteristics [1][2]. This is because the direct attachment of the phenyl group to the ester oxygen creates a unique set of interactions that dictate polymer chain conformation, thermal stability, and performance in demanding applications like e-beam lithography and high-index optical components. The quantitative evidence below establishes the precise, verifiable points of differentiation that make phenyl methacrylate a non-substitutable component in high-performance polymer formulations.

Phenyl Methacrylate Comparative Performance Evidence


Glass Transition Temperature Comparison

Poly(phenyl methacrylate) (PPMA) exhibits a significantly higher glass transition temperature (Tg) than its close analog, poly(benzyl methacrylate) (PBMA), and is substantially higher than that of the common aliphatic baseline, poly(methyl methacrylate) (PMMA). This is attributed to the rigid, planar phenyl group directly attached to the ester linkage, which restricts backbone mobility more effectively than the flexible methylene spacer in PBMA or the small methyl group in PMMA [1].

Thermal Properties Polymer Physics Glass Transition

Electron-Beam Lithographic Sensitivity Comparison

In a direct comparative study of methacrylate polymers as electron-beam resists, poly(phenyl methacrylate) (PPMA) demonstrated superior lithographic sensitivity (higher sensitivity indicates a lower dose required for patterning) compared to poly(benzyl methacrylate) (PBMA) and the industry-standard poly(methyl methacrylate) (PMMA). The observed sensitivity order was butyl > ethyl > methyl ~ propyl > phenyl > benzyl [1].

Electron-Beam Lithography Microlithography Polymer Resists

Unusual Miscibility with Poly(benzyl methacrylate)

Unlike many homologous polymer pairs, poly(phenyl methacrylate) (PPMA) and poly(benzyl methacrylate) (PBMA) exhibit miscibility, a property described as 'quite unusual' [1]. This is significant because polymers differing by a single methylene unit in their side chains are often immiscible due to subtle differences in interaction parameters. The miscibility of PPMA/PBMA blends is attributed to specific interactions between the carbonyl units and phenyl rings of the two polymers, as evidenced by FT-IR [1].

Polymer Blends Miscibility Material Compatibility

Thermal Stability Relative to Aliphatic Methacrylates

The thermal stability of poly(phenyl methacrylate) (PPhMA), as measured by weight loss during thermal decomposition, places it at an intermediate level in the aliphatic methacrylate series. Its stability is lower than that of poly(methyl methacrylate) (PMMA) and poly(cyclohexyl methacrylate) (PcHMA), but higher than poly(n-butyl methacrylate) (PnBuMA) and poly(isobutyl methacrylate) (PiBuMA) [1].

Thermal Decomposition Polymer Stability Thermogravimetric Analysis

Reactivity Ratio with N-Vinyl Pyrrolidone

In free-radical copolymerization with N-vinyl-2-pyrrolidone (NVP), phenyl methacrylate (PhMA) exhibits a high reactivity ratio (r1 = 4.49 ± 1.27), indicating a strong preference for homopropagation over cross-propagation with NVP [1]. This contrasts sharply with the reactivity of NVP (r2 = 0.05 ± 0.09), which shows a strong tendency to cross-propagate. Such a large difference in reactivity ratios leads to significant compositional drift and the formation of block-like structures, a behavior that differs from copolymerizations with monomers like styrene or other methacrylates where reactivity ratios are closer to unity [2].

Copolymerization Kinetics Reactivity Ratios Polymer Synthesis

Phenyl Methacrylate Research & Industrial Applications


High-Temperature Optical Coatings and Lenses

Formulators seeking a monomer to increase the refractive index (n20/D 1.512) and glass transition temperature (Tg 110°C) of optical polymers should select phenyl methacrylate. The direct comparative data shows its Tg is 56°C higher than poly(benzyl methacrylate) and 5°C higher than PMMA [1]. This makes it ideal for optical components that require dimensional stability at elevated operating temperatures, such as in automotive lighting or high-intensity illumination systems, where the use of PBMA would lead to softening and deformation.

Specialty Electron-Beam Resists

For electron-beam lithography processes requiring a positive-working resist with a specific balance of sensitivity and resolution, poly(phenyl methacrylate) offers a unique performance profile. It demonstrates higher sensitivity than the standard PMMA and PBMA resists, positioning it as a 'middle-ground' option in the methacrylate series [2]. This allows for faster patterning throughput than PMMA while maintaining better resolution and process latitude than the more sensitive but less structurally stable aliphatic analogs like poly(butyl methacrylate).

Miscible Polymer Blends with Tunable Properties

Researchers aiming to create stable, single-phase polymer blends from aryl methacrylates can exploit the unusual miscibility of poly(phenyl methacrylate) with poly(benzyl methacrylate) [3]. This provides a route to fine-tune mechanical and thermal properties without macrophase separation, a common failure mode in many polymer blend systems. This specific pair can be used to create gradient-index materials or to compatibilize other polymer components.

Gradient & Block Copolymer Synthesis with NVP

Polymer chemists designing amphiphilic or bioadhesive copolymers with N-vinyl-2-pyrrolidone can leverage the extremely high reactivity ratio of phenyl methacrylate (rPhMA = 4.49) [4]. This kinetic characteristic ensures a strong compositional drift, leading to block-like or gradient copolymer structures. This is particularly useful for creating surface-active polymers or drug delivery vehicles where a hydrophobic, high-Tg phenyl methacrylate block provides a stable anchor to a surface or a core, while the NVP block imparts water compatibility.

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